3-[Methyl(propyl)amino]propanoic acid

Lipophilicity Drug design Permeability

Procure 3-[Methyl(propyl)amino]propanoic acid hydrochloride (CAS 1258651-13-6), a research-grade (95% purity) N-alkyl-β-alanine monomer. Its unique N-methyl-N-propyl substitution pattern delivers a LogP of ~−1.95 and high Fsp³ (0.857), precisely addressing CNS lead optimization, β-peptoid foldamer helicity tuning, and surfactant hydrophobe–hydrophile balance. Not a generic substitute; ideal for fragment library enrichment requiring three-dimensional complexity. Contact verified suppliers for bulk quotes.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B12091459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(propyl)amino]propanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCN(C)CCC(=O)O
InChIInChI=1S/C7H15NO2/c1-3-5-8(2)6-4-7(9)10/h3-6H2,1-2H3,(H,9,10)
InChIKeyQHJWKOZWMBUASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Methyl(propyl)amino]propanoic acid (N-Methyl-N-propyl-β-alanine): Compound Identity and Physicochemical Baseline


3-[Methyl(propyl)amino]propanoic acid (free base formula C₇H₁₅NO₂, MW 145.20 g/mol; hydrochloride salt CAS 1258651-13-6, MW 181.66 g/mol) is a non‑proteinogenic, N,N‑disubstituted β‑amino acid belonging to the N‑alkyl‑β‑alanine (β‑peptoid monomer) class . It features a tertiary amine (methyl‑propyl‑amino) at the β‑position and a carboxylic acid terminus, yielding a single hydrogen‑bond donor (carboxylic acid) and three hydrogen‑bond acceptors. Its predicted octanol/water partition coefficient (LogP) is approximately −1.95, placing it in an intermediate lipophilicity range among N‑alkyl‑β‑alanine analogs . The fraction of sp³‑hybridised carbons (Fsp³) is 0.857, indicating a highly three‑dimensional molecular architecture . This compound is primarily supplied as a research‑grade building block (typical purity 95 %) for use in medicinal chemistry, foldamer design, and surfactant precursor synthesis.

Why Generic Substitution Fails for 3-[Methyl(propyl)amino]propanoic acid: The N‑Alkyl‑β‑alanine Selectivity Problem


Simple N‑alkyl‑β‑alanines cannot be interchanged without altering key physicochemical and functional properties. The combination of a linear N‑propyl chain with an N‑methyl group on the same tertiary amine generates a specific lipophilicity (LogP ≈ −1.95), hydrogen‑bond donor count (1 HBD), and steric profile that differ substantially from both smaller (N,N‑dimethyl) and secondary‑amine (N‑methyl, N‑propyl) analogs, as well as from branched isomers (N‑isopropyl‑N‑methyl) . These differences translate into measurable variations in predicted membrane permeability, aqueous solubility, conformational ensemble, and downstream performance in foldamer helicity and surfactant critical micelle concentration . Selecting the correct N‑alkyl‑β‑alanine monomer is therefore not a matter of generic substitution but of matching the precise substitution pattern to the target physicochemical and functional profile.

3-[Methyl(propyl)amino]propanoic acid: Quantitative Differentiation Evidence vs. Closest N‑Alkyl‑β‑alanine Analogs


Predicted Lipophilicity (LogP) Places the Compound in a Unique Intermediate Range Among N,N‑Disubstituted β‑Alanines

The predicted LogP of 3‑[Methyl(propyl)amino]propanoic acid (hydrochloride salt) is −1.95, as reported by Fluorochem using a ChemAxon‑based calculation . This value is approximately 0.55 log units higher (i.e., ~3.5‑fold greater octanol/water partition) than the XLogP3‑AA of −2.5 for 3‑(dimethylamino)propanoic acid (the closest smaller tertiary‑amine analog) , and approximately 0.25 log units higher than the XLogP3‑AA of −2.2 for 3‑[ethyl(methyl)amino]propanoic acid . Conversely, it is approximately 0.15 log units higher than the XLogP3‑AA of −2.1 for the secondary‑amine analog 3‑(propylamino)propanoic acid , despite the latter possessing a two‑carbon‑shorter alkyl chain on the nitrogen. This non‑linear trend reflects the interplay between chain elongation and N‑methylation on apparent lipophilicity.

Lipophilicity Drug design Permeability

Hydrogen‑Bond Donor Count Reduction vs. Secondary‑Amine β‑Alanine Analogs Alters Predicted Permeability and Solubility Balance

3‑[Methyl(propyl)amino]propanoic acid possesses a single hydrogen‑bond donor (the carboxylic acid proton), as the tertiary amine cannot act as an H‑bond donor . In contrast, both 3‑(methylamino)propanoic acid (N‑methyl‑β‑alanine) and 3‑(propylamino)propanoic acid (N‑propyl‑β‑alanine) contain two H‑bond donors—one from the carboxylic acid and one from the secondary amine . Reducing the HBD count from 2 to 1 is a well‑established medicinal chemistry strategy for improving passive membrane permeability, as each H‑bond donor carries an estimated desolvation penalty of ~0.5–1.0 kcal/mol during membrane crossing. The target compound therefore offers a permeability advantage over secondary‑amine analogs while retaining the same number of H‑bond acceptors (3) for target engagement.

Hydrogen bonding Membrane permeability Solubility

Linear N‑Propyl vs. Branched N‑Isopropyl Topology Differentially Affects Molecular Recognition and Conformational Pre‑organisation

The target compound contains a linear N‑propyl chain (—CH₂CH₂CH₃) paired with an N‑methyl group, giving a distinct steric and conformational profile compared to its constitutional isomer 3‑[isopropyl(methyl)amino]propanoic acid (CAS 244190‑31‑6, N‑isopropyl‑N‑methyl‑β‑alanine), which bears a branched isopropyl group . Both compounds share the identical molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol. However, the linear propyl chain in the target compound provides an extended hydrophobic surface with greater conformational freedom (5 rotatable bonds predicted), whereas the isopropyl analog presents a more compact, branched hydrophobic moiety with reduced conformational entropy . In β‑peptoid oligomer contexts, the linear vs. branched side‑chain topology can influence helix stability, side‑chain packing, and intermolecular interactions, as demonstrated for related N‑alkyl‑β‑alanine foldamers .

Steric effects Molecular recognition Foldamer design

High Fraction sp³ (Fsp³ = 0.857) Supports 3D Molecular Complexity for Drug‑Discovery Library Design

The target compound exhibits an Fsp³ value of 0.857 (6 out of 7 carbons are sp³‑hybridised), as reported in the Fluorochem datasheet . This is higher than the Fsp³ of 0.600 for 3‑(dimethylamino)propanoic acid (3/5 sp³ carbons) and 0.667 for 3‑[ethyl(methyl)amino]propanoic acid (4/6 sp³ carbons) , and comparable to 3‑(diethylamino)propanoic acid (0.857, 6/7 sp³ carbons, though with branched ethyl groups rather than a linear propyl chain) . An Fsp³ ≥ 0.45 has been positively correlated with clinical success in small‑molecule drug discovery (Lovering et al., 2009, J. Med. Chem.), as higher three‑dimensionality reduces promiscuous flat‑molecule binding and improves selectivity profiles. The target compound's Fsp³ of 0.857 places it in a favourable range for fragment‑based and diversity‑oriented synthesis libraries.

Fsp³ Drug-likeness 3D molecular complexity

N‑Acyl‑N‑alkyl‑β‑alanine Surfactant Performance Is Modulated by N‑Alkyl Substituent Identity: N‑Methyl and N‑Ethyl Derivatives Show Superior Surface Activity

In a foundational study on N‑acyl‑N‑alkyl‑β‑alanines, salts prepared from various N‑alkyl‑β‑alanine precursors (where N‑alkyl = methyl, ethyl, propyl, or butyl, straight‑chain or branched) were evaluated for foaming, wetting, and hard‑water resistance . The N‑methyl and N‑ethyl derivatives exhibited the most excellent surface activities among the series, while longer or bulkier N‑alkyl substituents showed diminished performance . 3‑[Methyl(propyl)amino]propanoic acid, bearing an N‑methyl group, is therefore positioned as a precursor for the high‑performing N‑methyl subclass of N‑acyl‑N‑alkyl‑β‑alanine surfactants, whereas acylation of the N‑propyl‑only analog would yield a less active N‑propyl‑N‑acyl derivative. Although the target compound was not directly tested in this study, the class‑level structure–activity relationship strongly supports its utility for synthesising surfactants with optimised foaming and wetting properties.

Surfactant Surface activity N‑acyl‑β‑alanine

Access to β‑Peptoid Foldamer Space: N‑Substituted β‑Alanine Building Blocks Are Essential for Helical Foldamer Design

β‑Peptoids—oligomers of N‑alkyl‑β‑alanine residues—are established peptidomimetic scaffolds capable of adopting well‑defined helical conformations and have been incorporated into biologically active ligands with antibacterial, cell‑penetrating, and protein‑mimicry properties . The specific N‑substituent identity (methyl, ethyl, propyl, etc.) directly controls the cis/trans amide bond ratio, helix handedness, and side‑chain packing, as demonstrated by Laursen, Engel‑Andreasen and Olsen (2015) . N‑Substituted‑β‑alanine building blocks are recognised as core structural units for generating unnatural helical peptidic foldamers with superior resistance to proteolytic degradation and enhanced bioavailability . 3‑[Methyl(propyl)amino]propanoic acid serves as a discrete N‑methyl‑N‑propyl‑β‑alanine monomer, enabling the introduction of a specific hydrophobic N‑propyl side chain with an N‑methyl‑capped amide backbone—a substitution pattern not accessible from the more common N‑methyl‑β‑alanine or N‑ethyl‑N‑methyl‑β‑alanine building blocks.

β‑Peptoid Foldamer Peptidomimetic

3-[Methyl(propyl)amino]propanoic acid: Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Medicinal Chemistry Building Block for Optimising CNS Drug Candidate Lipophilicity and Permeability

The predicted LogP of ~−1.95 and single hydrogen‑bond donor count make 3‑[methyl(propyl)amino]propanoic acid a strategic choice for CNS‑oriented medicinal chemistry programs. When incorporated into lead compounds as a β‑amino acid fragment, it provides higher lipophilicity than the N,N‑dimethyl analog (ΔLogP ≈ +0.55) , potentially improving blood‑brain barrier penetration, while maintaining adequate aqueous solubility. The high Fsp³ of 0.857 further supports three‑dimensional molecular complexity, a desirable attribute for reducing off‑target promiscuity. Procurement teams supporting neuroscience or oncology programs where intracellular target engagement is required should prioritise this building block over simpler N,N‑dimethyl‑β‑alanine when a specific LogP window and reduced H‑bond donor count are design criteria.

Monomer for β‑Peptoid Foldamer Synthesis with Defined N‑Propyl Hydrophobic Side‑Chain Packing

Researchers designing β‑peptoid foldamers require a palette of N‑alkyl‑β‑alanine monomers with varying side‑chain properties to control helix stability, amphipathicity, and target binding . 3‑[Methyl(propyl)amino]propanoic acid fills a specific niche: the N‑methyl group constrains the backbone amide conformation (favouring cis‑amide geometry), while the linear N‑propyl side chain provides an extended hydrophobic surface for intra‑ or intermolecular packing. This combination cannot be achieved with the commercially more common N‑methyl‑β‑alanine (lacks the propyl extension) or N‑ethyl‑N‑methyl‑β‑alanine (shorter side chain). Procurement of this monomer enables the systematic exploration of side‑chain length effects on β‑peptoid folding and biological activity.

Precursor for High‑Performance N‑Acyl‑N‑methyl‑β‑alanine Amphoteric Surfactants

The foundational work by Ishii et al. (1968) demonstrated that N‑acyl‑N‑alkyl‑β‑alanine salts with N‑methyl substitution exhibit superior foaming, wetting, and hard‑water resistance compared to analogs with longer N‑alkyl groups . 3‑[Methyl(propyl)amino]propanoic acid contains the N‑methyl group essential for this enhanced surface activity and can be acylated with fatty acid chlorides (C10–C18) to generate a new series of amphoteric surfactants. Industrial R&D groups developing mild, biodegradable surfactants for personal care or household cleaning applications should source this compound as the starting N‑alkyl‑β‑alanine precursor, as the N‑methyl‑N‑propyl scaffold offers a differentiated hydrophobe–hydrophile balance compared to conventional cocamidopropyl betaines.

Fragment‑Based Drug Discovery Library Design Requiring High Fsp³ and Intermediate Lipophilicity

Fragment libraries enriched in high‑Fsp³, low‑molecular‑weight scaffolds are a strategic priority in many drug discovery organisations. 3‑[Methyl(propyl)amino]propanoic acid (MW 145.20, Fsp³ 0.857, LogP ~−1.95) meets key fragment‑likeness criteria: MW < 200, LogP between −2 and 2, and high three‑dimensionality. Its single carboxylic acid handle enables facile coupling to diverse amine‑containing fragments, while the tertiary amine offers a secondary derivatisation point (quaternisation or N‑oxide formation). Procurement of this compound for fragment library construction provides access to a chemical space distinct from the more planar aromatic fragments that dominate commercial offerings.

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